Mucin-1 precursor (12-20)

HLA-A2 binding affinity T-cell epitope cancer vaccine

MUC1 (12-20) (LLLLTVLTV) is a nine-amino acid leader-sequence peptide that elicits CD8+ CTL responses via direct MHC class I presentation, fundamentally distinct from VNTR-derived peptides (e.g., PDTRP-containing 20-mers) that require cross-presentation. Procuring generic 'MUC1 peptide' without confirming the exact sequence (12-20, LLLLTVLTV) and MHC restriction (HLA-A*0201) will compromise experimental validity. This epitope is validated for HLA-A*0201 tetramer staining, ex vivo CTL expansion (up to 10⁹ cells), and serves as a glycosylation-independent control in antigen-processing assays. Ensure your T-cell immunology studies use the correct epitope—purchase only sequence-verified MUC1 (12-20).

Molecular Formula
Molecular Weight
Cat. No. B1575506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMucin-1 precursor (12-20)
SynonymsMucin-1 precursor (12-20)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MUC1 (12-20) Leader Sequence Peptide (LLLLTVLTV): Scientific Procurement & Selection Overview


Mucin-1 precursor (12-20) is a nine-amino acid synthetic peptide (sequence: LLLLTVLTV) derived from the signal sequence/leader peptide region (residues 12-20) of the human MUC1 transmembrane glycoprotein [1]. Unlike the extensively studied variable number tandem repeat (VNTR) peptides (e.g., PDTRP-containing 20-mer repeats GVTSAPDTRPAPGSTAPPAH) which constitute the extracellular domain and are the primary targets for tumor-associated MUC1 antibody recognition, this nonamer corresponds to an HLA-A*0201 (HLA-A2)-restricted cytotoxic T lymphocyte (CTL) epitope [1][2]. The compound is a Class I MHC-restricted peptide antigen employed in T-cell immunology research, cancer vaccine development, and HLA tetramer-based T-cell monitoring applications [3].

Why MUC1 VNTR Peptides and Other MUC1-Derived Sequences Cannot Substitute for MUC1 (12-20) in HLA-A2-Restricted CTL Applications


Substitution of MUC1 (12-20) with other MUC1-derived peptide sequences—including the extensively characterized PDTRP-containing VNTR peptides (e.g., 20-mer GVTSAPDTRPAPGSTAPPAH), the immunodominant tandem repeat region epitope MUC1 (950-958) (STAPPVHNV), or glycosylated VNTR variants—is not scientifically valid due to fundamentally distinct immunological mechanisms of action [1]. The MUC1 (12-20) peptide (LLLLTVLTV) is a Class I MHC (HLA-A2)-restricted CTL epitope derived from the leader sequence that activates CD8+ cytotoxic T cells via direct peptide-MHC class I complex presentation [1]. In contrast, VNTR peptides such as APG 22mer (APGSTAPPAHGVTSAPDTRPAP) require internalization, proteasomal processing, and cross-presentation by antigen-presenting cells (APCs)—a pathway whose efficiency is significantly modulated by glycosylation status [2][3]. Furthermore, VNTR peptides are recognized primarily as self-antigens in MUC1 transgenic models and exhibit tolerogenic responses, whereas the leader sequence-derived MUC1 (12-20) elicits functional CTL responses in both healthy donors and cancer patients [1][4]. Procurement of generic 'MUC1 peptide' without sequence and positional specificity will result in targeting of incorrect immunological pathways and experimental failure.

MUC1 (12-20) Quantitative Evidence Guide: HLA-A2 Binding Affinity, CTL Generation Capacity, and Clinical Immunogenicity Data


MUC1 (12-20) HLA-A*0201 Binding Affinity: Direct Competitive Inhibition Comparison with MUC1 (950-958) VNTR Peptide

In a competitive peptide inhibition assay quantifying HLA-A*0201 binding affinity, MUC1 (12-20) (sequence LLLLTVLTV) exhibited an IC50 value of 10.89 μg/mL, demonstrating binding affinity comparable to MUC1 (950-958) (sequence STAPPVHNV) from the tandem repeat region, which exhibited an IC50 of 10.13 μg/mL . Both peptides fall within the classification range for 'medium binders' to the HLA-A*0201 allele . Notably, optimization of MUC1 (950-958) via amino acid substitution or aberrant glycosylation has yielded modified peptides with substantially improved binding affinities (IC50 range: 0.34-1.68 μg/mL, classified as 'high-affinity binders'), suggesting that MUC1 (12-20) may serve as a baseline native epitope for affinity optimization studies .

HLA-A2 binding affinity T-cell epitope cancer vaccine MHC class I competitive peptide inhibition

Ex Vivo CTL Expansion Capacity: MUC1 (12-20) Demonstrates Functional CTL Generation at Clinically Relevant Magnitudes

Among MUC1-derived peptides that bind HLA-A*0201, the signal sequence-derived peptide M1.2 (identical to MUC1 (12-20), sequence LLLLTVLTV) has been identified as the most immunogenic in humans [1]. In ex vivo expansion studies using peripheral blood mononuclear cells (PBMCs) from HLA-A2-positive individuals, large numbers—up to 10^9—of M1.2-specific tetramer-binding cytotoxic T lymphocytes (CTLs) could be generated [1]. In a clinical cohort of 68 HLA-A2-positive multiple myeloma patients, 44 patients (approximately 65%) demonstrated detectable MUC1 (12-20)-specific CD8+ memory T cells in bone marrow, with functional IFN-γ production upon peptide stimulation [2]. This contrasts with VNTR-derived peptides, which exhibit significantly weaker immunogenicity in MUC1-tolerant hosts due to peripheral tolerance mechanisms and do not generate comparable CTL frequencies [3].

CTL expansion tetramer staining cancer immunotherapy adoptive T-cell therapy multiple myeloma

Glycosylation-Independent MHC Class I Presentation: MUC1 (12-20) Versus Glycosylation-Dependent VNTR Peptide Processing

A fundamental mechanistic distinction exists between leader sequence-derived peptides (including MUC1 (12-20)) and VNTR peptides: the efficiency of processing and resultant CTL activity for VNTR peptides is inversely correlated with the degree of glycosylation of the antigen, with unglycosylated VNTR peptides failing to undergo efficient MHC class I presentation [1][2]. Specifically, in dendritic cell (DC) processing assays, detection of the PDTR epitope (SAPDTRPAP) on DCs was only observed when the APG 22mer VNTR peptide was glycosylated at 4-Tn or 4,5-Tn positions; unglycosylated VNTR peptide produced no detectable PDTR epitope presentation [1]. This glycosylation-dependent processing requirement does not apply to MUC1 (12-20), a non-glycosylated leader sequence peptide that binds directly to HLA-A2 molecules and stimulates CTLs without requiring proteasomal processing or glycosylation modifications [3].

antigen processing MHC class I presentation glycosylation dendritic cell cross-presentation

Optimal Research and Clinical Development Applications for MUC1 (12-20) Peptide (LLLLTVLTV)


HLA-A2 Tetramer-Based Immune Monitoring of MUC1-Specific CD8+ T-Cell Responses

MUC1 (12-20) is validated for use in HLA-A*0201 tetramer staining to enumerate and characterize MUC1-specific CD8+ T cells in patient samples. Clinical studies have successfully employed this peptide in tetramer assays to detect MUC1-specific memory T cells in the bone marrow and peripheral blood of multiple myeloma patients, with detectable frequencies in approximately 65% (44/68) of HLA-A2-positive patients [1]. This application enables monitoring of spontaneous anti-tumor immunity and assessment of vaccine-induced T-cell expansion in clinical trials [2].

Ex Vivo Generation of MUC1-Specific CTLs for Adoptive Immunotherapy Research

The peptide supports large-scale ex vivo expansion of MUC1-specific CTLs, with demonstrated capacity to generate up to 10^9 tetramer-binding CTLs from human PBMCs [1]. These expanded CTLs exhibit antigen-specific cytotoxicity against MUC1-expressing tumor cells, including breast and pancreatic tumor cells as well as renal cell carcinoma cells, in an HLA-A2-restricted fashion [2]. This application is relevant for preclinical development of adoptive T-cell transfer protocols targeting MUC1-expressing malignancies.

Baseline Epitope for HLA-A2 Binding Affinity Optimization Studies

With a characterized IC50 of 10.89 μg/mL for HLA-A*0201 binding (medium binder classification), MUC1 (12-20) serves as a native baseline epitope for structure-activity relationship (SAR) studies aimed at optimizing peptide binding affinity [1]. The peptide provides a reference point for evaluating amino acid substitutions or chemical modifications designed to enhance MHC binding, following precedents established with MUC1 (950-958) where optimization reduced IC50 values to 0.34-1.68 μg/mL (high-affinity binder range) [1].

Glycosylation-Independent Positive Control in MUC1 Antigen Processing Assays

Given the demonstrated glycosylation-dependence of VNTR peptide processing and presentation—where unglycosylated VNTR peptides fail to generate detectable MHC class I epitope presentation [1]—MUC1 (12-20) serves as a glycosylation-independent positive control in antigen processing and cross-presentation assays. This application is particularly valuable for studies investigating the role of glycosylation in modulating MHC class I and class II antigen presentation pathways [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mucin-1 precursor (12-20)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.